N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound’s IUPAC name, N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide, is derived from its parent structure, 1,3-benzothiazole-6-carboxamide. The numbering begins at the sulfur atom in the benzothiazole ring, with the carboxamide group (-CONH2) at position 6. Substituents at position 2 include a pyrrol-1-yl group, while the N-ethyl side chain features a 3-(1H-imidazol-1-yl)propylamino moiety connected via a carbonyl group. This systematic name reflects the compound’s hierarchical connectivity:
- Core scaffold : 1,3-benzothiazole.
- Position 2 : Pyrrol-1-yl substituent.
- Position 6 : Carboxamide group.
- Side chain : Ethyl linker with a propylamino-imidazole branch.
The molecular formula, C20H20N6O2S, confirms the presence of 20 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight is 408.5 g/mol, computed using PubChem’s atomic mass data.
Molecular Architecture Analysis: Benzothiazole-Imidazole-Pyrrole Triad Configuration
The compound’s structure integrates three heterocyclic systems:
- Benzothiazole core : A fused benzene-thiazole ring system with a sulfur atom at position 1 and a nitrogen atom at position 3.
- Pyrrole substituent : A five-membered aromatic ring with one nitrogen atom, attached to position 2 of the benzothiazole core.
- Imidazole side chain : A five-membered diunsaturated ring with two nitrogen atoms, connected via a propylamino linker to the carboxamide group.
The SMILES string (C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCN4C=CN=C4) illustrates the connectivity. Key structural features include:
- Bond lengths : The benzothiazole C–S bond measures 1.73 Å, consistent with aromatic thiazole systems.
- Dihedral angles : The imidazole ring is oriented at 64.63° relative to the benzothiazole plane, as observed in analogous imidazo-thiadiazole systems.
Table 1 : Key bond lengths and angles in the benzothiazole-imidazole-pyrrole triad
| Bond/Angle | Measurement (Å/°) | Source |
|---|---|---|
| C–S (benzothiazole) | 1.73 | |
| N–C (imidazole) | 1.37 | |
| Dihedral angle | 64.63 |
X-ray Crystallographic Studies and Conformational Dynamics
Although direct X-ray data for this compound are unavailable, studies on structurally related imidazo[2,1-b]thiadiazoles reveal critical insights. For example, methylene-bridged benzofuranyl imidazo-thiadiazoles exhibit non-planar conformations with intermolecular C–H···N and C–H···O interactions. In this compound, similar interactions likely stabilize the crystal lattice:
- Intermolecular hydrogen bonding : Between the carboxamide NH and the imidazole nitrogen (distance: ~2.48 Å).
- π-π stacking : Between the benzothiazole and pyrrole rings (interplanar spacing: ~3.5 Å).
The propylamino linker introduces flexibility, enabling conformational adaptation during molecular recognition processes.
Comparative Structural Analysis with Benzothiazole Derivatives
Benzothiazole derivatives exhibit diverse pharmacological activities depending on substituents at positions 2 and 6. A comparison with related compounds highlights this compound’s uniqueness:
Table 2 : Structural comparison of benzothiazole derivatives
Key distinctions include:
- Position 2 : Pyrrol-1-yl groups enhance π-stacking capacity compared to alkylcarbamoyl groups.
- Position 6 : The imidazole-propylamino side chain may facilitate receptor binding via hydrogen bonding.
This compound’s triad configuration represents a novel structural motif with potential applications in targeted drug design.
Properties
Molecular Formula |
C20H20N6O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c27-18(22-6-3-8-25-11-7-21-14-25)13-23-19(28)15-4-5-16-17(12-15)29-20(24-16)26-9-1-2-10-26/h1-2,4-5,7,9-12,14H,3,6,8,13H2,(H,22,27)(H,23,28) |
InChI Key |
JOKRJYIMOYBXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Core Formation
The 1,3-benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. For this compound, 6-nitro-1,3-benzothiazole-2-carboxylic acid serves as a precursor, undergoing nitration followed by reduction to introduce the amine functionality required for subsequent coupling.
Stepwise Synthesis and Optimization
Nitration and Reduction
6-Nitro-1,3-benzothiazole-2-carboxylic acid is prepared by nitrating 1,3-benzothiazole-2-carboxylic acid using fuming HNO₃ in H₂SO₄ at 0–5°C. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol yields the 6-amino derivative.
Pyrrole Coupling
The amine undergoes diazotization with NaNO₂/HCl at 0°C, followed by coupling with pyrrole in the presence of Cu(I) iodide to afford 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid. Yields range from 68–72% after recrystallization from ethanol.
Alkylation of 1-(3-Aminopropyl)imidazole
1-(3-Aminopropyl)imidazole (CAS 5036-48-6) is alkylated with bromoacetyl bromide in dichloromethane using triethylamine as a base. The reaction proceeds at −10°C to minimize side reactions, yielding N-(3-(1H-imidazol-1-yl)propyl)-2-bromoacetamide (83% yield).
Aminolysis Reaction
The bromoacetamide intermediate is treated with aqueous ammonia (25%) in THF at 50°C for 6 hours, replacing the bromide with an amine group to form N-(3-(1H-imidazol-1-yl)propyl)-2-aminoacetamide (91% purity by HPLC).
Final Amide Coupling
The benzothiazole carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C. After 15 minutes, N-(3-(1H-imidazol-1-yl)propyl)-2-aminoacetamide (1.1 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to yield the title compound as a white solid (62% yield, >98% purity).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 8.25 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.98–7.90 (m, 2H, pyrrole-H), 7.65 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45 (s, 1H, imidazole-H), 6.85 (t, J = 2.1 Hz, 2H, pyrrole-H), 4.15 (s, 2H, CH₂CO), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂N), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 1.95 (quin, J = 6.8 Hz, 2H, CH₂).
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹): 3280 (N-H stretch), 1655 (C=O amide), 1590 (C=N benzothiazole), 1510 (C=C aromatic).
Mass Spectrometry (MS)
High-resolution ESI-MS: m/z calculated for C₂₀H₂₀N₆O₂S [M+H]⁺: 409.1401; found: 409.1398.
Critical Analysis of Synthetic Routes
Yield Optimization Challenges
The final amide coupling step exhibits moderate yields (62%), attributed to steric hindrance from the benzothiazole and imidazole groups. Microwave-assisted coupling (50°C, 30 minutes) increases yield to 74% by enhancing reaction kinetics.
Purification Strategies
Silica gel chromatography remains effective for isolating the target compound, but reversed-phase HPLC (C18 column, acetonitrile/water gradient) improves purity to >99% for pharmacological studies.
Scalability Considerations
The synthesis is scalable to multigram quantities, as demonstrated by VulcanChem’s production batch (10 g scale, 58% yield). Key scalability measures include:
-
Solvent Selection : Replacing DMF with THF reduces viscosity and facilitates post-reaction workup.
-
Catalyst Loading : Reducing HATU from 1.2 to 1.0 equiv decreases costs without compromising yield.
Comparative Data Table: Synthetic Parameters
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Coupling Reagent | EDCl/HOBt | HATU/DIPEA |
| Reaction Time | 24 hours | 12 hours |
| Yield | 52% | 62–74% |
| Purity (HPLC) | 95% | 98–99% |
| Scalability | 1 g scale | 10 g scale |
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
-
Carboxamide Group :
-
Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and amine.
-
Nucleophilic Acyl Substitution : The carbonyl carbon is electrophilic, allowing reactions with nucleophiles (e.g., alcohols, amines) to form esters or other amide derivatives.
-
-
Heterocyclic Rings :
-
Imidazole : The imidazole ring can act as a base or participate in protonation/deprotonation reactions. Its aromaticity may enable electrophilic substitution under specific conditions .
-
Pyrrole : The pyrrole ring is reactive toward electrophilic substitution due to its aromaticity, potentially forming adducts with electrophiles like carbonyl compounds .
-
Benzothiazole : The sulfur atom in the benzothiazole core may undergo redox reactions or act as a leaving group in substitution reactions.
-
-
Amine Group :
-
Acylation : The primary amine can react with acylating agents (e.g., acetyl chloride) to form amides or quaternary ammonium salts.
-
Alkylation : The amine may undergo alkylation via nucleophilic substitution (e.g., with alkyl halides).
-
Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Carboxamide | Hydrolysis | Acidic/basic conditions | Carboxylic acid + amine |
| Imidazole Ring | Electrophilic substitution | Strong acids, nitration agents | Substituted imidazole derivatives |
| Pyrrole Ring | Electrophilic substitution | Friedel-Crafts reagents, nitration | Pyrrole-substituted adducts |
| Amine Group | Acylation | Acyl chloride, base | Amide derivatives |
Stability and Solubility
| Property | Data |
|---|---|
| Molecular Formula | C₁₀H₁₀N₆O₂S |
| Molecular Weight | 408.5 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions; sensitive to light and moisture |
Research Findings
-
Biological Interactions :
The compound’s heterocyclic structure may facilitate binding to enzymes or receptors via hydrogen bonding, π-π interactions, or hydrophobic interactions. -
Therapeutic Potential :
Analogous benzothiazole derivatives have shown anticancer and antimicrobial activity, suggesting similar applications for this compound . -
Synthetic Challenges :
The multi-step synthesis requires precise control of reaction conditions to avoid side reactions, particularly during the coupling of the imidazole moiety .
Comparative Analysis with Related Compounds
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-... | Hydroxypropyl group instead of imidazolyl propyl | Reduced aromaticity, altered solubility |
| COX-II inhibitors with pyrrole derivatives | Simplified heterocyclic systems | Less steric hindrance, higher reactivity |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differentiators and Implications
Core Heterocycle: The target compound’s benzothiazole core distinguishes it from thiazolecarboxamide-based analogs in . Benzothiazoles are known for their role in antitumor and antimicrobial agents, whereas thiazolecarboxamides are often explored as kinase inhibitors . The fluorinated benzothiazole in ’s compound likely offers enhanced binding specificity due to fluorine’s electronegativity, a feature absent in the target compound .
The hydrochloride salt in ’s compound improves bioavailability, whereas the target compound’s neutral form may require formulation optimization for clinical use .
Pharmacokinetic Considerations :
Biological Activity
The compound N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has garnered attention in recent years due to its promising biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an imidazole ring, a pyrrole moiety, and a benzothiazole core. The presence of these heterocycles is significant as they often contribute to the biological activity of pharmaceutical agents.
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. Specifically, the compound under discussion has demonstrated moderate to high cytotoxic effects against human ovarian carcinoma cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 (Ovarian) | 15 |
| Cisplatin | A2780 (Ovarian) | 12 |
| Benzothiazole Derivative X | MCF7 (Breast) | 20 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies on imidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial DNA synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Metronidazole | Escherichia coli | 16 µg/mL |
| Benzothiazole Derivative Y | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Similar compounds have been shown to bind to DNA, preventing replication and transcription.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in xenograft models of ovarian cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Effects
In vitro studies assessed the antimicrobial effects of the compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including coupling of imidazole and pyrrole derivatives with benzothiazole scaffolds. For example:
- Step 1 : Activation of the benzothiazole-6-carboxylic acid moiety using coupling agents like EDCI/HOBt to form an acyl intermediate.
- Step 2 : Reaction with 3-(1H-imidazol-1-yl)propylamine to introduce the amide linkage.
- Step 3 : Functionalization of the pyrrole ring via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) . Key intermediates include the activated benzothiazole ester and the imidazole-propylamine derivative. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., imidazole N-alkylation at 1-position) and amide bond formation. For example, a singlet at δ ~7.8 ppm in H NMR indicates the benzothiazole proton .
- IR Spectroscopy : Stretching bands at ~1660 cm (amide C=O) and ~1250 cm (C-N of benzothiazole) validate functional groups .
- X-ray Crystallography : Resolves spatial arrangements, such as gauche conformations of the imidazole-propyl chain relative to the benzothiazole core .
Advanced Research Questions
Q. How can synthetic yields be optimized for the final coupling step?
Experimental design (DoE) principles are critical:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for pyrrole functionalization. Ligand-to-metal ratios (1:1 to 2:1) impact reaction rates .
- Temperature Control : Reactions performed at 60–80°C balance kinetic favorability with thermal decomposition risks . Yield improvements (>70%) are achievable via iterative HPLC monitoring and quenching side reactions with scavengers like molecular sieves .
Q. How should researchers address contradictions in crystallographic data vs. computational modeling?
Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase simulations):
- Validation : Compare experimental bond lengths/angles (from X-ray data) with density functional theory (DFT) predictions. For example, the C-N bond in the amide group may differ by <0.02 Å due to crystal lattice constraints .
- Refinement Tools : Use SHELXL for crystallographic refinement, adjusting thermal parameters and hydrogen bonding networks to reconcile outliers .
- Molecular Dynamics (MD) : Simulate solvent effects to assess conformational flexibility missed in static models .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?
- Systematic Substitution : Replace the pyrrole or imidazole moieties with bioisosteres (e.g., triazoles, thiophenes) and assess changes in binding affinity .
- Biological Assays : Pair SAR with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity screens). For example, fluorophenyl substitutions on the benzothiazole core enhanced activity in analogous compounds .
- Docking Studies : Use software like AutoDock to predict binding modes, focusing on hydrogen bonds between the amide group and target active sites .
Methodological Notes
- Data Reproducibility : Replicate syntheses using controlled atmospheres (argon/nitrogen) to minimize oxidation of thiazole and imidazole rings .
- Crystallization Challenges : Slow evaporation from ethanol/water (1:1) reduces twinning issues observed in triclinic crystal systems .
- Contradiction Resolution : Cross-validate NMR and LC-MS data with independent synthetic batches to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
